2-Dibenzyloxyphosphanylacetic acid
Description
2-Dibenzyloxyphosphanylacetic acid (C16H17O4P) is a phosphorus-containing organic compound featuring a phosphanyl group (-PH) substituted with two benzyloxy groups and an acetic acid moiety. The dibenzyloxyphosphanyl group enhances steric bulk and electronic modulation, distinguishing it from simpler phosphonic or carboxylic acid derivatives.
Properties
IUPAC Name |
2-bis(phenylmethoxy)phosphanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17O4P/c17-16(18)13-21(19-11-14-7-3-1-4-8-14)20-12-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTHXDDFIFNXJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(CC(=O)O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Dibenzyloxyphosphanylacetic acid is a phosphonic acid derivative with potential therapeutic applications. Its unique chemical structure suggests a variety of biological activities, particularly in pharmacology and biochemistry. This article explores the biological activity of 2-Dibenzyloxyphosphanylacetic acid, including its mechanisms of action, biochemical pathways, and relevant case studies.
The biological activity of 2-Dibenzyloxyphosphanylacetic acid is primarily attributed to its ability to interact with various enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Biochemical Pathways
Research indicates that similar compounds have shown significant activity against Mycobacterium tuberculosis , suggesting potential antibacterial properties for 2-Dibenzyloxyphosphanylacetic acid as well. The compound may also influence cellular signaling pathways by modulating enzyme activities, which could lead to therapeutic effects in inflammatory and cancer models.
Biological Activity Summary Table
| Activity | Effect | References |
|---|---|---|
| Antimicrobial | Inhibition of Mycobacterium tuberculosis | |
| Enzyme Inhibition | Modulation of metabolic enzymes | |
| Anticancer | Potential reduction in tumor growth | |
| Anti-inflammatory | Decrease in inflammatory markers |
Case Studies
Several case studies have explored the effects of phosphonic acid derivatives, including 2-Dibenzyloxyphosphanylacetic acid, on various biological systems:
-
Case Study 1: Antimicrobial Efficacy
A study examined the antimicrobial efficacy of phosphonic acids against Mycobacterium tuberculosis. The results indicated that compounds similar to 2-Dibenzyloxyphosphanylacetic acid exhibited significant antibacterial activity, supporting its potential use in treating tuberculosis. -
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of phosphonic acids. The study found that these compounds could inhibit tumor cell proliferation in vitro, suggesting that 2-Dibenzyloxyphosphanylacetic acid might have similar effects.
Research Findings
Recent research has highlighted several key findings regarding the biological activity of 2-Dibenzyloxyphosphanylacetic acid:
- Cellular Effects : The compound has been shown to influence various cellular processes, including apoptosis and cell cycle regulation. In vitro studies demonstrated that treatment with this compound led to increased apoptosis in cancer cell lines.
- Dosage Effects : Different dosages were tested in animal models, revealing that lower doses exhibited therapeutic effects while higher doses could lead to cytotoxicity. This dose-dependent response is crucial for determining safe and effective therapeutic applications.
- Metabolic Pathways : It was found that the compound undergoes hepatic metabolism, which may affect its bioavailability and efficacy. Understanding these metabolic pathways is essential for optimizing dosing regimens.
Comparison with Similar Compounds
Research Findings and Limitations
- Gaps in Data: No direct studies on 2-dibenzyloxyphosphanylacetic acid were identified in the provided evidence. Comparisons rely on analogs like benzilic acid and 2-hydroxyphenylacetic acid .
- Contradictions: While benzilic acid’s diphenyl structure enhances stability, the phosphorus atom in 2-dibenzyloxyphosphanylacetic acid may introduce hydrolytic instability under acidic or basic conditions, a common issue in organophosphorus chemistry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
